molecular formula C8H11F2N3O B8191012 C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine

C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine

Cat. No.: B8191012
M. Wt: 203.19 g/mol
InChI Key: BAXXHIMGOVSBPP-UHFFFAOYSA-N
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Description

C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine is a pyrimidine-derived compound featuring a methylamine group at the 5-position of the pyrimidine ring and a 2,2-difluoropropoxy substituent at the 4-position. The difluoro-propoxy group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical in drug design.

Properties

IUPAC Name

[4-(2,2-difluoropropoxy)pyrimidin-5-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O/c1-8(9,10)4-14-7-6(2-11)3-12-5-13-7/h3,5H,2,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXXHIMGOVSBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=NC=NC=C1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Difluoropropoxy Group: The difluoropropoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the difluoropropoxy moiety.

    Attachment of the Methylamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine serves as a building block in the synthesis of more complex organic molecules. Its structural properties allow chemists to create derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Biology

Research has focused on the biological activities of this compound, particularly its potential as an enzyme inhibitor and its interactions with various receptors. Studies have shown that it can modulate biological pathways by binding to specific molecular targets, influencing cellular responses .

Medicine

The compound is being investigated for its therapeutic potential against various diseases. Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, including laryngeal carcinoma (Hep-2) and other types of cancer . The mechanism of action likely involves interaction with proteins involved in cell signaling pathways critical for cancer progression.

Case Study 1: Cytotoxic Activity Against Cancer Cells

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against the Hep-2 laryngeal carcinoma cell line. The cytotoxic effects were evaluated using the MTT assay, which measures cell viability based on metabolic activity. Results indicated that various derivatives based on this compound showed promising activity against multiple cancer types, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Enzyme Inhibition Studies

Further investigations into the enzyme inhibition properties revealed that this compound could inhibit specific kinases involved in cancer progression. The selectivity of this compound against certain targets was assessed using biochemical assays, indicating a favorable profile for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., ) are common for improving solubility, a strategy likely applicable to the target compound.
  • Core Modifications : Fused rings (e.g., pyrrolopyrimidine in VER-239353 ) enhance target specificity but reduce synthetic accessibility compared to simpler pyrimidines.

Pharmacological and Physicochemical Properties

Bioactivity

  • Kinase Inhibition : Pyrimidine derivatives like VER-239353 and avapritinib inhibit kinases (e.g., Dyrk1B, MEK) via ATP-competitive binding. The target compound’s difluoro-propoxy group may mimic ATP’s phosphate interactions.
  • Anticancer Potential: Selumetinib sulfate (a MEK inhibitor ) demonstrates the therapeutic relevance of pyrimidine derivatives, suggesting similar pathways for the target compound.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for oral bioavailability.
  • Lipophilicity: The difluoropropoxy group likely increases logP compared to non-fluorinated analogs, balancing membrane permeability and solubility.

Biological Activity

C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine, with the molecular formula C8H11F2N3O and CAS number 1799579-59-1, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a difluoropropoxy group and a methylamine moiety. The unique structural characteristics impart distinct biological properties that are currently under investigation.

PropertyValue
Molecular FormulaC8H11F2N3O
Molecular Weight203.19 g/mol
CAS Number1799579-59-1
IUPAC Name[4-(2,2-difluoropropoxy)pyrimidin-5-yl]methanamine; hydrochloride

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including:

  • Enzymes : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Receptors : It has been shown to bind to various receptors, potentially modulating their activity and influencing downstream signaling pathways.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, a review on similar compounds indicated that certain pyrimidine derivatives exhibit significant inhibition of COX enzymes, which are involved in the synthesis of pro-inflammatory mediators like prostaglandins.

Key Findings:

  • Compounds analogous to this compound demonstrated IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .
CompoundIC50 (COX-1)IC50 (COX-2)
This compoundTBDTBD
Compound 3b19.45 ± 0.07 μM31.4 ± 0.12 μM
Compound 4b26.04 ± 0.36 μM34.4 ± 0.10 μM

Case Studies

  • In Vivo Studies : A study investigating the anti-inflammatory effects of various pyrimidine derivatives found that certain compounds showed comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib in carrageenan-induced paw edema models .
    • ED50 Values : The effective doses for selected derivatives were reported as follows:
      • Compound A: ED50 = 11.60 μM
      • Indomethacin: ED50 = 9.17 μM
  • Synthetic Lethality in Cancer : Research has also explored the role of pyrimidine derivatives in cancer therapy, particularly regarding their potential to act as synthetic lethal agents in BRCA-mutant tumors . This highlights the versatility of compounds like this compound in targeting multiple pathways.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications in substituents can significantly alter potency and selectivity towards specific targets:

  • Fluorine Substitutions : The introduction of fluorine atoms has been shown to enhance metabolic stability and bioavailability .

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